molecular formula C23H29FN2O5S B4315672 N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B4315672
M. Wt: 464.6 g/mol
InChI Key: VSHMIJRURLJAIS-UHFFFAOYSA-N
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Description

N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of butoxyphenoxy, fluorophenyl, and sulfonyl groups attached to a prolinamide backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 4-butoxyphenol: This can be achieved by reacting 4-fluorophenol with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-butoxyphenoxyethyl bromide: The 4-butoxyphenol is then reacted with ethylene dibromide to form 4-butoxyphenoxyethyl bromide.

    Synthesis of N-[2-(4-butoxyphenoxy)ethyl]prolinamide: The 4-butoxyphenoxyethyl bromide is reacted with proline in the presence of a base to form N-[2-(4-butoxyphenoxy)ethyl]prolinamide.

    Introduction of the sulfonyl group: Finally, the compound is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Products include the corresponding sulfide derivative.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the butoxyphenoxy group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide
  • N-[2-(4-ethoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide
  • N-[2-(4-propoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide

Uniqueness

N-[2-(4-butoxyphenoxy)ethyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide is unique due to the presence of the butoxy group, which can influence its lipophilicity and membrane permeability. This can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O5S/c1-2-3-16-30-19-8-10-20(11-9-19)31-17-14-25-23(27)22-5-4-15-26(22)32(28,29)21-12-6-18(24)7-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHMIJRURLJAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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